6-amino-8aH-isoquinolin-1-one
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Overview
Description
6-amino-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolones, including this compound, are known for their versatile biological and physiological activities. These compounds are important in the field of medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolones, including 6-amino-8aH-isoquinolin-1-one, can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts such as palladium or copper to facilitate the reaction . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinolones typically involves large-scale synthesis using efficient catalytic processes. These methods are designed to maximize yield and minimize the formation of by-products. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
6-amino-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other isoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoquinolinone derivatives, while reduction can yield various isoquinoline compounds .
Scientific Research Applications
6-amino-8aH-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-malarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-amino-8aH-isoquinolin-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-8aH-isoquinolin-1-one include:
Isoquinoline: A basic structure from which many derivatives are synthesized.
Quinoline: Another nitrogen-containing heterocycle with similar properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-amino-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H,10H2 |
InChI Key |
NYSBUVHARWGCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC=NC(=O)C21)N |
Origin of Product |
United States |
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